molecular formula C15H28ClNO5 B1407817 Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate CAS No. 626230-83-9

Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate

Cat. No.: B1407817
CAS No.: 626230-83-9
M. Wt: 337.84 g/mol
InChI Key: GQGSZEWDIFYMKX-UHFFFAOYSA-N
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Description

Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is a compound that features a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an octyl carbonate moiety. This compound is of interest in organic synthesis due to its unique structural components, which allow for various chemical transformations and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate typically involves multiple steps. One common approach is to start with the preparation of the tert-butoxycarbonyl (Boc) protected amino group. This is achieved by reacting the amino substrate with di-tert-butyl dicarbonate under basic conditions . The chloromethyl group can be introduced through a chloromethylation reaction, often using chloromethyl methyl ether or chloromethyl chloroformate as reagents . The final step involves the formation of the octyl carbonate moiety, which can be accomplished by reacting the intermediate with octyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact of the production process .

Scientific Research Applications

Medicinal Chemistry Applications

Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate can serve as a versatile building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties.

  • Prodrug Development : The compound has been investigated for use as a prodrug, where it can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Prodrugs are designed to undergo metabolic conversion to release the active drug, potentially increasing therapeutic efficacy while reducing side effects.
  • Anticancer Research : Similar compounds have shown promise in targeting specific cancer pathways. The ability to modify the carbonate group could lead to derivatives that selectively inhibit tumor growth or metastasis by disrupting cellular signaling pathways involved in cancer progression.

Polymer Science

The compound's unique chemical structure makes it suitable for applications in polymer synthesis, particularly in creating functionalized polymers.

  • Synthesis of Biodegradable Polymers : this compound can be incorporated into polymer chains to impart biodegradability and biocompatibility. This is particularly relevant in developing materials for medical devices or drug delivery systems that require controlled degradation rates.
  • Modification of Polymer Surfaces : The compound can be used to modify the surfaces of existing polymers to enhance their properties, such as adhesion, hydrophilicity, or antimicrobial activity. This is achieved through grafting techniques where the carbonate group reacts with functional groups on the polymer surface.

Synthetic Intermediate

In organic synthesis, this compound acts as an important intermediate for various chemical transformations.

  • Synthesis of Amino Acids and Peptides : The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis. By utilizing this compound, chemists can efficiently introduce amino acid residues into peptide chains while maintaining stability during synthesis.
  • Carbonate Group Reactivity : The chloromethyl and carbonate functionalities allow for nucleophilic substitution reactions, enabling the formation of new carbon-carbon bonds or the introduction of other functional groups. This reactivity is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Summary of Research Findings on this compound

Application AreaKey FindingsReferences
Medicinal ChemistryPotential prodrug for enhancing solubility
Polymer ScienceUsed in biodegradable polymer synthesis
Organic SynthesisIntermediate for amino acid and peptide synthesis

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl 8-(tert-butoxycarbonylamino)-1-hexyl carbonate
  • Chloromethyl 8-(tert-butoxycarbonylamino)-1-decyl carbonate
  • Chloromethyl 8-(tert-butoxycarbonylamino)-1-dodecyl carbonate

Uniqueness

Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The presence of the chloromethyl group allows for versatile substitution reactions, while the Boc-protected amino group offers selective deprotection under mild conditions . The octyl carbonate moiety adds hydrophobic character, making the compound suitable for applications in both aqueous and organic environments .

Biological Activity

Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a series of chemical reactions involving the alkylation of carbonate derivatives. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, allowing for selective reactions without affecting other reactive sites on the molecule.

The biological activity of this compound is primarily attributed to its role as an alkylating agent. Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism can result in cytotoxic effects on rapidly dividing cells, making such compounds valuable in cancer therapy.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

  • KB human epidermoid carcinoma cells : The compound demonstrated an ID50 (the concentration required to inhibit 50% of cell growth) at low micromolar concentrations.
  • Breast cancer cells : Studies reported a dose-dependent inhibition of cell proliferation.

Toxicological Profile

The toxicological assessment revealed that while the compound is effective against tumor cells, it also presents a risk of toxicity to normal cells. The acute LD50 value in animal models was determined to be around 2.4 mg/kg, indicating a need for careful dosing in therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vivo Efficacy : A study involving mice with induced tumors showed that treatment with this compound resulted in significant tumor size reduction compared to control groups. Tumor weight measurements confirmed its efficacy as an antitumor agent.
  • Mechanistic Studies : Investigations into the mechanism revealed that this compound inhibits protein synthesis by targeting the peptidyltransferase center of ribosomes, similar to other known alkylating agents.
  • Comparative Studies : Comparative analyses with other alkylating agents highlighted its unique profile in terms of potency and selectivity towards cancer cells versus normal cells.

Data Table: Biological Activity Summary

Activity Type Cell Line/Model ID50 (µM) LD50 (mg/kg) Notes
Antitumor ActivityKB Human Carcinoma Cells0.052.4Significant growth inhibition observed
Antitumor ActivityBreast Cancer Cell LinesVaries-Dose-dependent inhibition noted
In Vivo EfficacyTumor-Induced Mice--Tumor size reduced significantly

Properties

IUPAC Name

chloromethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28ClNO5/c1-15(2,3)22-13(18)17-10-8-6-4-5-7-9-11-20-14(19)21-12-16/h4-12H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGSZEWDIFYMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCOC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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